4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol
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Overview
Description
4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyimino group attached to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol typically involves the reaction of 2-methylphenol with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for esterification and etherification reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Esters and ethers
Scientific Research Applications
4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the phenolic hydroxyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylphenol: Lacks the hydroxyimino group, making it less reactive in certain chemical reactions.
4-[(E)-(Hydroxyimino)methyl]-2-methylphenol: The E-isomer of the compound, which may have different reactivity and biological activity.
Uniqueness
4-[(Z)-(Hydroxyimino)methyl]-2-methylphenol is unique due to the presence of the Z-configuration of the hydroxyimino group, which can influence its chemical reactivity and biological interactions
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]-2-methylphenol |
InChI |
InChI=1S/C8H9NO2/c1-6-4-7(5-9-11)2-3-8(6)10/h2-5,10-11H,1H3/b9-5- |
InChI Key |
KBGGLLOAQQECHL-UITAMQMPSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=N\O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)C=NO)O |
Origin of Product |
United States |
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